molecular formula C10H16O3 B8538566 ethyl 4-hydroxy-6-methylhept-2-ynoate

ethyl 4-hydroxy-6-methylhept-2-ynoate

Cat. No.: B8538566
M. Wt: 184.23 g/mol
InChI Key: FZWFTYZQVOACQO-UHFFFAOYSA-N
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Description

ethyl 4-hydroxy-6-methylhept-2-ynoate is an organic compound with the molecular formula C10H16O3. It is a derivative of heptynoic acid and features both hydroxyl and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 4-hydroxy-6-methylhept-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-6-methyl-2-heptynoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ethyl 4-hydroxy-6-methyl-2-heptynoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-hydroxy-6-methylhept-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 4-oxo-6-methyl-2-heptynoate.

    Reduction: 4-hydroxy-6-methyl-2-heptynol.

    Substitution: 4-chloro-6-methyl-2-heptynoate.

Scientific Research Applications

ethyl 4-hydroxy-6-methylhept-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methyl-2-heptynoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

ethyl 4-hydroxy-6-methylhept-2-ynoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxy-2-heptynoate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.

    Methyl 4-hydroxy-6-methyl-2-heptynoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    4-hydroxy-6-methyl-2-heptynoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4-hydroxy-6-methylhept-2-ynoate

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9,11H,4,7H2,1-3H3

InChI Key

FZWFTYZQVOACQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(CC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M in hexanes, 22.5 ml) was added dropwise over 40 minutes with stirring to fresh ethyl propiolate (6.0 ml) in dry tetrahydrofuran (75 ml) under nitrogen, with the temperature being maintained below −68° by external cooling. After 30 minutes, isovaleraldehyde (6.5 ml) in dry tetrahydrofuran (15 ml) was added over 15 minutes with the temperature maintained below −69°. After one hour, trimethylsilyl chloride (10 ml) was added and the reaction was allowed to warm to room temperature. Water was added and the mixture was extracted with ethyl acetate, which was washed with brine, dried, and evaporated to give ethyl 4hydroxy-6-methyl-2-heptynoate as an oil (9.5 g).
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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